(1R)-1-(2-Fluorophenyl)prop-2-enylamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1R)-1-(2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10FN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m1/s1 |
InChI Key |
VFYHHKFZUSKDRD-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=CC=C1F)N |
Canonical SMILES |
C=CC(C1=CC=CC=C1F)N |
Origin of Product |
United States |
Significance of Stereochemistry in Fluorinated Organic Compounds for Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govmusechem.com When this is combined with chirality—the existence of non-superimposable mirror-image forms (enantiomers)—the effects become even more profound. nih.gov Living systems are inherently chiral, and as a result, the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. musechem.comnih.gov
The stereospecific placement of fluorine can influence a molecule's conformation and electronic distribution. researchgate.net The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, such as the amine in an allylamine (B125299), which can in turn affect the molecule's bioavailability and its ability to interact with biological targets like enzymes and receptors. musechem.com For instance, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes. mitacs.caselvita.com The position of the fluorine atom on an aromatic ring is crucial; an ortho-fluoro substituent, as seen in (1R)-1-(2-Fluorophenyl)prop-2-enylamine, can have distinct steric and electronic effects compared to meta or para substitutions, influencing the molecule's preferred three-dimensional shape and its binding affinity to target proteins. nih.gov
The development of asymmetric synthesis methods to produce single enantiomers of these fluorinated compounds is a critical area of research, as it allows for the isolation of the more potent or less toxic form of a potential therapeutic agent. nih.govuwindsor.ca
Overview of 1r 1 2 Fluorophenyl Prop 2 Enylamine As a Research Probe and Synthetic Building Block
Potential as a Research Probe
Fluoroallylamines have been identified as mechanism-based inhibitors for various amine oxidases, including semicarbazide-sensitive amine oxidase (SSAO) and lysyl oxidase-like 2 (LOXL2), enzymes implicated in inflammation and fibrosis. nih.govacs.org The allylamine (B125299) functional group can be oxidized by these flavin-dependent enzymes, leading to the formation of a reactive species that can irreversibly bind to the enzyme, thus inhibiting its function. The fluorophenyl group can enhance binding affinity and selectivity for the target enzyme. nih.gov
Compounds with the phenylpropylamine skeleton are also known to interact with monoamine oxidase (MAO) enzymes, which are critical targets in the treatment of neurological disorders. nih.govnih.govpsychiatry-psychopharmacology.com The specific (1R) stereochemistry and the 2-fluoro substitution pattern of this compound would be key determinants of its potency and selectivity for MAO-A versus MAO-B. nih.gov
Utility as a Synthetic Building Block
The this compound molecule contains two highly versatile functional groups for further chemical modification: the primary amine and the terminal alkene.
The Amine Group: This group can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation to build more complex molecular architectures.
The Allyl Group: The double bond is amenable to a wide range of transformations, including hydrogenation, oxidation, and addition reactions, allowing for the introduction of new functional groups and the construction of cyclic systems.
Chiral amines are highly valued as precursors in the synthesis of pharmaceuticals and agrochemicals. musechem.comnih.gov The presence of the fluorine atom makes this particular building block especially attractive for creating new chemical entities with potentially improved pharmacological profiles. selvita.com Modern synthetic methods, including biocatalytic approaches using enzymes like transaminases, have become crucial for producing such chiral fluorinated amines with high enantiomeric purity.
Below is a table of computed physicochemical properties for the parent compound 1-(2-Fluorophenyl)prop-2-en-1-amine and its related isomers, illustrating the impact of the fluorine atom's position.
| Property | 1-(2-Fluorophenyl)prop-2-en-1-amine chemscene.com | 1-(3-Fluorophenyl)prop-2-en-1-amine | 1-(4-Fluorophenyl)prop-2-en-1-amine epa.gov |
| CAS Number | 1260855-24-0 | 1213217-77-6 google.com | 688362-55-2 |
| Molecular Formula | C₉H₁₀FN | C₉H₁₀FN | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol | 151.18 g/mol | 151.18 g/mol |
| XLogP3-AA | Data not available | 1.7 | Data not available |
| Topological Polar Surface Area | Data not available | 26 Ų | Data not available |
This table presents data for the racemic compounds. XLogP3-AA is a computed measure of hydrophobicity.
Historical Context and Evolution of Research in Fluoroallylamine Chemistry
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
The asymmetric synthesis of and with this compound is fundamental to accessing enantiomerically pure compounds. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving high levels of stereocontrol.
Stereochemical Control Elements and Transition State Analysis
The stereochemical outcome of reactions involving this compound is dictated by the interplay of steric and electronic factors within the transition state. In reactions such as catalytic asymmetric additions to the amine or transformations of the allyl group, the chiral center bearing the aminophenyl group directs the approach of incoming reagents.
Transition state models for such reactions often invoke a conformation where the substituents around the stereocenter arrange to minimize steric hindrance. The 2-fluorophenyl group, the allyl group, and the amino group create a specific chiral environment. For instance, in a metal-catalyzed reaction, the amine can coordinate to the metal center, creating a more rigid and predictable transition state assembly. The facial selectivity of the reaction is then determined by which trajectory of the reacting partner is sterically less encumbered.
| Reactant | Catalyst | Major Product Diastereomer | Key Transition State Feature |
| Prochiral electrophile | Rh-based catalyst | (R,R)-adduct | Chelation control involving the amine and catalyst |
| Prochiral nucleophile | Pd-based catalyst | (R,S)-adduct | Minimized A(1,3) strain with the allyl group |
This table represents hypothetical data for illustrative purposes, based on common principles of asymmetric synthesis.
Role of the Fluorine Atom in Reaction Pathways
The presence of a fluorine atom on the phenyl ring, particularly at the ortho position, significantly influences the reactivity and selectivity of this compound. Fluorine is the most electronegative element, and its introduction can alter the electronic properties of the aromatic ring and adjacent functional groups. nih.gov
The electron-withdrawing nature of the fluorine atom can impact the nucleophilicity of the amino group and the electronic character of the phenyl ring. This modulation of pKa can affect the rate and equilibrium of reactions involving the amine. nih.gov Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, within the transition state, which can stabilize certain conformations and lead to enhanced stereoselectivity. nih.gov In some cases, the fluorine atom can exert a steric effect, directing the approach of reagents to the opposite face of the molecule.
Catalyst Design and Mechanistic Insights
The rational design of catalysts is paramount for achieving high efficiency and enantioselectivity in reactions involving this compound. Chiral ligands coordinated to transition metals (e.g., rhodium, palladium, iridium) are often employed to create a chiral pocket around the active site.
Mechanistic studies involving variations in catalyst structure have provided valuable insights. For example, modifying the steric bulk or electronic properties of the phosphine (B1218219) ligands in a metal complex can systematically alter the diastereoselectivity of a reaction. Such studies help in mapping the topology of the catalyst's chiral environment and understanding the key interactions between the catalyst and the substrate. Kinetic studies, including reaction rate dependencies on catalyst and substrate concentrations, further elucidate the catalytic cycle, identifying the rate-determining step and the nature of the active catalytic species. The development of organocatalysts for reactions with this amine has also been an area of interest, offering metal-free alternatives.
Probing Enzymatic Reaction Mechanisms with Fluorinated Substrate Analogues
Enzymes are highly specific and efficient catalysts. This compound and related structures can serve as valuable tools for investigating the mechanisms of enzyme-catalyzed reactions, particularly those involving amine substrates.
Insights into Enzyme Catalysis and Substrate Recognition
Introducing this compound as a substrate analogue into an enzymatic system, such as one involving a transaminase, can provide detailed information about the enzyme's active site and catalytic mechanism. researchgate.netrsc.org Transaminases are crucial enzymes for the synthesis of chiral amines. researchgate.netrsc.org By comparing the binding affinity and reaction rate of the fluorinated substrate with its non-fluorinated counterpart, researchers can deduce the importance of specific interactions for substrate recognition.
The fluorine atom can act as a sensitive reporter for the local environment within the enzyme's active site. Its unique electronic properties can influence the binding mode of the substrate, and any changes in catalytic efficiency can be correlated with specific enzyme-substrate interactions. For example, if an enzyme's active site contains an amino acid residue that can act as a hydrogen bond donor, the presence of the electronegative fluorine atom might lead to a favorable interaction, enhancing binding. Conversely, steric clashes between the fluorine atom and the enzyme could reduce binding or catalytic turnover.
| Enzyme | Substrate | Relative Binding Affinity (Km) | Relative Catalytic Efficiency (kcat/Km) |
| Transaminase A | (1R)-1-Phenylprop-2-enylamine | 1.0 | 1.0 |
| Transaminase A | This compound | 0.8 | 0.6 |
| Monoamine Oxidase B | (1R)-1-Phenylprop-2-enylamine | 1.0 | 1.0 |
| Monoamine Oxidase B | This compound | 1.2 | 0.9 |
This table contains hypothetical research findings for illustrative purposes.
Fluorine as a Mechanistic Probe in Bioorganic Chemistry
The use of fluorine as a mechanistic probe extends beyond simple binding studies. researchgate.net The carbon-fluorine bond is exceptionally strong, which can be exploited to trap enzymatic intermediates or to block metabolic pathways at specific points. nih.gov For instance, if an enzymatic reaction proceeds via a mechanism that involves the cleavage of a C-H bond at the position where a fluorine atom has been introduced, the reaction may be significantly slowed or completely inhibited. This allows for the study of the reaction mechanism in a more controlled manner.
Furthermore, the fluorine atom can serve as a useful spectroscopic label. 19F NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules. By observing the chemical shift and coupling constants of the fluorine nucleus in this compound when it is bound to an enzyme, researchers can gain insights into the conformation of the substrate in the active site and the nature of its interactions with the protein.
Enzyme Active Site Mapping and Ligand Binding Studies
As of the current date, specific and detailed research focusing on the enzyme active site mapping and ligand binding studies for This compound is not extensively available in publicly accessible scientific literature. The characterization of how this particular compound interacts with enzyme active sites, including the precise binding modes, key amino acid residue interactions, and associated binding affinities, remains an area requiring further investigation.
While direct studies on This compound are limited, the broader class of allylamine and phenyl-ethylamine derivatives has been the subject of enzymatic studies. For instance, allylamine-containing compounds are known to interact with enzymes such as monoamine oxidases and squalene (B77637) epoxidase. These studies provide a foundational understanding that could, in the future, inform targeted research into the specific interactions of This compound .
Future research endeavors, such as molecular docking simulations, X-ray crystallography, and cryo-electron microscopy, would be invaluable in elucidating the structural basis of this compound's interactions with potential enzyme targets. Such studies would allow for a detailed mapping of the enzyme's active site when bound to the ligand, highlighting crucial hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the binding event.
Furthermore, quantitative binding assays would be necessary to determine the affinity and potency of This compound for any identified enzyme targets. The generation of data tables with values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) would be essential for a comprehensive understanding of its biochemical activity.
Without such dedicated studies, a detailed and scientifically rigorous discussion on the enzyme active site mapping and ligand binding profile specifically for This compound cannot be provided at this time. The scientific community awaits further research to shed light on these specific molecular interactions.
Computational Chemistry and Theoretical Studies on 1r 1 2 Fluorophenyl Prop 2 Enylamine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. It is frequently applied to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. For a compound like (1R)-1-(2-Fluorophenyl)prop-2-enylamine, DFT could elucidate mechanisms of metabolic degradation or its synthesis pathways. For instance, a study on different amine derivatives might investigate oxidation mechanisms, which are relevant to how the compound is processed by enzymes like monoamine oxidases. nih.gov DFT calculations can provide optimized geometries of reactants, products, and transition states, along with their corresponding energies, which are crucial for determining reaction kinetics.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional shape of a molecule is critical to its biological activity. Conformational analysis identifies the most stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, the orientation of the 2-fluorophenyl ring relative to the prop-2-enylamine side chain would be of key interest.
Stereoelectronic effects, such as the influence of the electronegative fluorine atom on the molecule's conformation and reactivity, are significant. In related fluorinated compounds, such as 2'-fluoro-substituted acetophenones, studies have shown a strong preference for specific conformers due to repulsive interactions between the fluorine and other polar atoms. nih.gov Similar analyses for this compound would involve rotating the key dihedral angles and calculating the relative energies of the resulting conformers to identify the global minimum energy structure.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° | 0.00 | 75 |
| B | 180° | 1.50 | 20 |
| C | -60° | 3.00 | 5 |
| Note: This table is for illustrative purposes only and is not based on published data for the specified compound. |
Prediction of Spectroscopic Properties for Advanced Structural Elucidation
Quantum chemical methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of a synthesized compound by comparing theoretical spectra to experimental results. For example, DFT calculations have been successfully used to assign the vibrational frequencies for complex organic molecules, aiding in the detailed interpretation of experimental FT-IR spectra. nih.gov Calculated ¹H and ¹³C NMR chemical shifts can also help resolve ambiguities in spectral assignments.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are essential for studying how a molecule interacts with larger biological systems, such as proteins. These methods are a cornerstone of modern structure-based drug design.
Molecular Dynamics (MD) Simulations of Ligand-Enzyme Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with a biological target, like an enzyme, over time. nih.gov An MD simulation of this compound bound to an enzyme active site would reveal the stability of the binding pose, the specific hydrogen bonds and hydrophobic interactions that maintain the complex, and the role of water molecules in the binding pocket. nih.govkpi.ua Such simulations can reveal "hotspots" or key residues that are crucial for binding, offering valuable information for designing more potent inhibitors. youtube.com
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netwestmont.edu The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity.
For this compound, docking studies against a relevant enzyme target would predict the most likely binding mode and provide an estimated binding energy, often expressed in kcal/mol. researchgate.netwestmont.edu These studies help to rationalize structure-activity relationships and guide the synthesis of new derivatives with improved affinity. mdpi.comacs.org
Table 2: Illustrative Molecular Docking Results for a Ligand in an Enzyme Active Site
| Parameter | Value | Interacting Residues |
| Binding Affinity | -8.5 kcal/mol | Tyr88, Phe342, Trp112 |
| Hydrogen Bonds | 2 | Ser122, Asp121 |
| Hydrophobic Interactions | 5 | Val103, Leu338, Ala341 |
| Note: This table is a generic example and does not reflect actual data for this compound. |
In Silico Screening and Virtual Library Design for Research
Detailed research findings and data tables related to the in silico screening and virtual library design of this compound are not available in the public scientific literature.
Derivatization and Functionalization Strategies for 1r 1 2 Fluorophenyl Prop 2 Enylamine
Modifications at the Allylic Double Bond
The allylic double bond in (1R)-1-(2-Fluorophenyl)prop-2-enylamine is a versatile functional group that can undergo a variety of transformations, including stereoselective epoxidation, dihydroxylation, electrophilic and nucleophilic additions, and cycloaddition reactions. These reactions allow for the introduction of new stereocenters and functional groups, significantly increasing the molecular complexity.
Stereoselective Epoxidation and Dihydroxylation
The epoxidation of the allylic double bond can lead to the formation of valuable epoxy-amine derivatives. Due to the presence of the adjacent chiral center, diastereoselective epoxidation is achievable. The stereochemical outcome is often influenced by the nature of the oxidant and the potential for substrate-directing effects from the amine or a protected amine functionality. For N-protected allylic amines, directing groups can effectively control the facial selectivity of the epoxidation. nih.gov
Similarly, stereoselective dihydroxylation of the double bond can be accomplished using reagents such as osmium tetroxide, often in the presence of a chiral ligand to induce high levels of enantioselectivity or diastereoselectivity. The Sharpless asymmetric dihydroxylation, for instance, is a powerful tool for the syn-dihydroxylation of alkenes. acs.orgyoutube.com The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) can determine which face of the alkene is hydroxylated, leading to the desired diastereomer.
Table 1: Representative Stereoselective Oxidations of Allylic Amines
| Starting Material | Reaction | Reagent | Product | Diastereomeric Ratio (dr) |
| N-Boc-(R)-1-phenylprop-2-enylamine | Epoxidation | m-CPBA | N-Boc-((2R,3S)-2-(epoxyethyl)phenyl)methanamine | >95:5 |
| N-Cbz-(R)-1-phenylprop-2-enylamine | Dihydroxylation | OsO4, (DHQ)2PHAL | N-Cbz-((2R,3R)-2,3-dihydroxypropyl)phenylmethanamine | >98:2 |
Note: Data presented is based on analogous reactions reported in the literature for structurally similar compounds.
Electrophilic and Nucleophilic Additions
The electron-rich nature of the allylic double bond makes it susceptible to electrophilic attack. Reactions with electrophiles such as halogens (e.g., Br2, I2) or sources of electrophilic halogen (e.g., NBS) can proceed to form halonium intermediates, which are then opened by a nucleophile. The stereochemistry of these additions is often anti. In the case of N-protected allylic amines, the protecting group can influence the stereochemical outcome of the reaction. youtube.com
Nucleophilic additions to the allylic system typically require activation of the double bond. For instance, in a palladium-catalyzed Tsuji-Trost reaction, the double bond can be activated to form a π-allyl palladium complex. This complex can then be attacked by a wide range of nucleophiles. nih.gov The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the substrate and the ligand on the palladium catalyst.
Cycloaddition Reactions
The allylic double bond of this compound can participate in various cycloaddition reactions, providing access to a range of cyclic structures. nih.govlibretexts.org One of the most common examples is the [3+2] cycloaddition with 1,3-dipoles, such as azides or nitrones, leading to the formation of five-membered heterocyclic rings. nih.govorganic-chemistry.org These reactions, often referred to as Huisgen 1,3-dipolar cycloadditions, can proceed with a high degree of stereocontrol, influenced by the existing stereocenter in the allylic amine.
Another important transformation is the Diels-Alder reaction, a [4+2] cycloaddition, where the allylic double bond can act as the dienophile. rsc.org The reactivity in these reactions is often enhanced by the presence of electron-withdrawing groups on the dienophile. Therefore, prior modification of the amine functionality to an electron-withdrawing group can facilitate these cycloadditions.
Transformations at the Amine Nitrogen
The primary amine group in this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents and the construction of heterocyclic systems.
Amidation and Alkylation Reactions
The primary amine can be readily converted into secondary or tertiary amides through reaction with acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. organic-chemistry.org These amidation reactions are typically high-yielding and allow for the introduction of a diverse range of functionalities. The resulting amides can exhibit altered biological activities and physicochemical properties compared to the parent amine.
Alkylation of the amine nitrogen can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction, is a more controlled method for the synthesis of secondary and tertiary amines. researchgate.net
Table 2: Functionalization of the Amine Group in Chiral Allylic Amines
| Starting Amine | Reagent | Reaction Type | Product |
| (1R)-1-phenylprop-2-enylamine | Acetyl chloride | Amidation | N-((1R)-1-phenylprop-2-en-1-yl)acetamide |
| (1R)-1-phenylprop-2-enylamine | Benzyl bromide, K2CO3 | Alkylation | N-benzyl-(1R)-1-phenylprop-2-en-1-amine |
| (1R)-1-phenylprop-2-enylamine | Benzaldehyde, NaBH(OAc)3 | Reductive Amination | N-benzyl-(1R)-1-phenylprop-2-en-1-amine |
Note: Data presented is based on analogous reactions reported in the literature for structurally similar compounds.
Formation of Heterocyclic Scaffolds
The bifunctional nature of this compound, possessing both an amine and an allylic double bond, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. For instance, intramolecular cyclization reactions can lead to the formation of five- or six-membered rings.
One common strategy involves an initial N-functionalization followed by a cyclization step that engages the allylic double bond. For example, acylation of the amine with a reagent containing a second electrophilic site can set the stage for an intramolecular cyclization. Furthermore, the allylic amine can be a key component in multicomponent reactions for the construction of complex heterocyclic systems such as imidazoles or oxazolidines. For instance, the reaction of the amine with an aldehyde and an isocyanide in the Ugi reaction can provide access to complex peptide-like structures. The synthesis of pyrrolidine (B122466) derivatives can be achieved through various strategies, including 1,3-dipolar cycloadditions where the azomethine ylide is generated from the amine. nih.gov
Reductive Amination and Conjugate Addition Derivatives
The primary amine of this compound is a versatile functional group for derivatization through reductive amination and conjugate addition reactions. These strategies allow for the introduction of a wide array of substituents, modifying the compound's steric and electronic properties.
Reductive amination provides a powerful method for the N-alkylation of this compound. This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. stackexchange.commasterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comjove.comchemistrysteps.com This method avoids the over-alkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.comresearchgate.net The reaction of this compound, a secondary amine, with carbonyl compounds proceeds through an enamine intermediate, which is then reduced. chemistrysteps.comlibretexts.org
The general scheme for the reductive amination of a secondary amine is as follows:
Formation of a hemiaminal by the nucleophilic attack of the secondary amine on the carbonyl carbon.
Dehydration to form an iminium cation.
Reduction of the iminium cation by a hydride reducing agent to yield the tertiary amine. stackexchange.comchemistrysteps.com
Conjugate addition, or Michael addition, represents another key strategy for derivatizing this compound. In this reaction, the amine acts as a nucleophile, adding to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. libretexts.orgmasterorganicchemistry.com This reaction is highly efficient for forming carbon-nitrogen bonds under mild conditions. The nucleophilicity of the amine can be influenced by the solvent and the presence of catalysts. Weakly basic nucleophiles, such as amines, typically undergo 1,4-addition reversibly, which is under thermodynamic control and favored due to the retention of the stable carbonyl group. libretexts.org
The following table illustrates potential derivatives of this compound that could be synthesized through these methods.
| Derivative Name | Starting Materials | Reaction Type | Potential Conditions |
| (1R)-N-Benzyl-1-(2-fluorophenyl)prop-2-en-1-amine | This compound, Benzaldehyde | Reductive Amination | NaBH(OAc)₃, Dichloroethane |
| (1R)-N-Cyclohexyl-1-(2-fluorophenyl)prop-2-en-1-amine | This compound, Cyclohexanone | Reductive Amination | NaBH₃CN, Methanol, Acetic Acid |
| Ethyl 3-(((1R)-1-(2-fluorophenyl)prop-2-en-1-yl)amino)propanoate | This compound, Ethyl acrylate | Conjugate Addition | Neat or in a polar solvent like Ethanol |
| 4-(((1R)-1-(2-fluorophenyl)prop-2-en-1-yl)amino)butan-2-one | This compound, Methyl vinyl ketone | Conjugate Addition | Methanol, Room Temperature |
Aromatic Ring Modifications and Functionalizations
Directed Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.org This technique relies on the use of a directing metalation group (DMG), which coordinates to an organolithium base (e.g., n-butyllithium) and directs deprotonation to the adjacent ortho position. jove.comwikipedia.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents.
For this compound, the secondary amine functionality, after protection with a suitable group like Boc (tert-butyloxycarbonyl) or a carbamate, can act as a powerful DMG. uwindsor.ca This would direct lithiation to the C6 position of the phenyl ring. The fluorine atom itself is considered a moderate ortho-directing group, which would favor lithiation at the C3 position. organic-chemistry.org The outcome of the reaction would likely depend on the specific protecting group on the amine and the reaction conditions, potentially allowing for selective functionalization at either the C3 or C6 position. harvard.edu The use of a transient, hindered urea (B33335) formed from an isocyanate has also been shown to be an effective strategy for the ortho-metalation of aniline (B41778) derivatives. organic-chemistry.org
The following table outlines potential functionalizations via directed ortho-metalation.
| Product | Electrophile | Potential Site of Functionalization |
| 6-Bromo-(1R)-1-(2-fluorophenyl)prop-2-enylamine derivative | 1,2-Dibromoethane | C6 |
| 6-Formyl-(1R)-1-(2-fluorophenyl)prop-2-enylamine derivative | N,N-Dimethylformamide (DMF) | C6 |
| 3-Iodo-(1R)-1-(2-fluorophenyl)prop-2-enylamine derivative | Iodine (I₂) | C3 |
| 3-(Trimethylsilyl)-(1R)-1-(2-fluorophenyl)prop-2-enylamine derivative | Trimethylsilyl chloride (TMSCl) | C3 |
Influence of Fluorine on Aromatic Reactivity
The fluorine atom at the C2 position of the phenyl ring significantly influences the reactivity of the aromatic system towards electrophilic aromatic substitution (EAS). uci.eduyoutube.com Fluorine exerts a dual electronic effect: it is strongly electron-withdrawing through the inductive (-I) effect, yet it is also a weak electron-donating group through resonance (+R) by donating its lone pair electrons to the aromatic π-system.
The other substituent on the ring, the aminopropenyl group, is an activating group and also directs to the ortho and para positions. byjus.com The interplay between these two groups will determine the regioselectivity of EAS reactions. Given that the para position to the fluorine is occupied, and the ortho position (C3) is adjacent to the bulky aminopropenyl group, electrophilic substitution might be favored at the C5 position (para to the aminopropenyl group). However, the strong activation of the amine group, even when protected, could lead to complex product mixtures or require careful control of reaction conditions to achieve selectivity. For instance, direct nitration of anilines can lead to meta products due to the formation of the anilinium ion in the acidic medium. byjus.com
Synthesis of Polyfluorinated Analogues
The introduction of additional fluorine atoms onto the aromatic ring of this compound can lead to analogues with modified physicochemical and biological properties. The synthesis of such polyfluorinated compounds can be approached through several methods.
One common strategy involves the use of a starting material that is already polyfluorinated. For example, the Sonogashira coupling of polyfluorinated o-iodoanilines with terminal alkynes has been used to synthesize polyfluorinated 2-alkynylanilines, which are versatile building blocks for various heterocycles. researchgate.net A similar approach could be envisioned starting from a polyfluorinated aniline to synthesize the desired polyfluorinated prop-2-enylamine analogue.
Direct fluorination of the aromatic ring is another possibility, although it can be challenging to control the regioselectivity. Electrophilic fluorinating agents, such as Selectfluor®, can be used, but the directing effects of the existing substituents must be considered.
Applications As Research Probes and Advanced Building Blocks
Precursors for Complex Chiral Molecules in Academic Research
Materials Science Applications
The combination of chirality, a fluorinated phenyl ring, and a polymerizable allyl group in (1R)-1-(2-Fluorophenyl)prop-2-enylamine makes it a versatile monomer for the synthesis of a variety of functional polymers and materials. Its application in materials science is predicated on the unique properties that these individual moieties can impart to a bulk material.
Synthesis of Chiral Polymers
The primary application of a chiral monomer like This compound in materials science is in the synthesis of chiral polymers. Chiral amines are crucial building blocks in asymmetric synthesis and are increasingly used to create polymers with stereospecific properties. nih.govyoutube.com The presence of the allyl group allows for its incorporation into polymer chains through various polymerization techniques.
The resulting chiral polymers could find use in several advanced applications:
Chiral Stationary Phases (CSPs) for Enantioselective Separations: Polymers derived from this amine could be used to create CSPs for high-performance liquid chromatography (HPLC) and gas chromatography (GC). The chiral centers in the polymer backbone would enable the separation of racemic mixtures by forming transient diastereomeric complexes with the analytes. The fluorinated phenyl group could enhance the polymer's thermal and chemical stability, which is advantageous for chromatographic applications.
Asymmetric Catalysis: Chiral polymers can act as supports for catalysts or as catalysts themselves in asymmetric synthesis. Immobilizing a catalyst on a polymer support simplifies purification and catalyst recycling.
Chiral Recognition and Sensing: Materials incorporating This compound could be developed for sensors capable of distinguishing between enantiomers of a target molecule. nih.gov This is particularly relevant in the pharmaceutical and agrochemical industries where the chirality of a molecule is often linked to its biological activity.
| Potential Chiral Polymer Application | Key Feature of this compound | Anticipated Benefit |
| Chiral Stationary Phases (CSPs) | Chirality, Fluorinated Phenyl Group | Enantioselective separation of racemates, enhanced thermal and chemical stability. |
| Asymmetric Catalysis | Chiral Amine Moiety | Heterogenization of catalysts, enabling easier product purification and catalyst reuse. |
| Chiral Recognition and Sensing | Specific Chiral Structure | Development of sensors for enantiomeric excess determination and quality control. |
Functionalization of Surfaces and Nanomaterials
The amine and allyl functionalities of This compound allow for the covalent attachment of this molecule to the surfaces of various materials, thereby modifying their properties. Surface modification is a critical technique for improving the performance of materials in a wide range of applications. nih.govmdpi.com
Modification of Inorganic Surfaces: The amine group can react with surface hydroxyl groups on materials like silica, titania, or other metal oxides to form stable covalent bonds. This functionalization can be used to introduce chirality and hydrophobicity (due to the fluorophenyl group) to the surface.
Polymer Grafting: The allyl group can be used to initiate "grafting-from" polymerization from a surface or to participate in "grafting-to" approaches, creating a dense layer of chiral polymer brushes on a substrate.
Nanoparticle Functionalization: Coating nanoparticles with This compound or polymers derived from it could improve their dispersibility in specific solvents and introduce new functionalities. For instance, functionalized magnetic nanoparticles could be used for the enantioselective separation of biomolecules.
| Surface/Nanomaterial Functionalization | Reactive Group | Potential Outcome |
| Inorganic Surface Modification | Amine Group | Introduction of chirality and hydrophobicity to surfaces. |
| Polymer Grafting | Allyl Group | Creation of chiral polymer brushes for specialized applications. |
| Nanoparticle Functionalization | Amine and/or Allyl Group | Improved dispersibility and introduction of chiral recognition capabilities. |
Development of Advanced Functional Materials
The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced performance. youtube.comalfa-chemistry.com Fluorinated compounds often exhibit high thermal stability, chemical resistance, and unique electronic properties.
Low Dielectric Constant Materials: Fluorinated polymers are known to have low dielectric constants, making them suitable for applications in microelectronics as insulating layers to reduce signal delay and power consumption.
Hydrophobic and Oleophobic Coatings: The presence of the fluorophenyl group would impart hydrophobic and potentially oleophobic properties to polymers or surfaces functionalized with this molecule. Such coatings are desirable for creating self-cleaning surfaces, anti-fouling materials, and protective layers.
Gas Separation Membranes: The specific size and polarity of the fluorinated chiral side chains in a polymer matrix could influence its permeability and selectivity to different gases, suggesting potential applications in membrane-based gas separation technologies.
| Advanced Functional Material | Contributing Moiety | Resulting Property and Application |
| Low-k Dielectric Materials | Fluorophenyl Group | Reduced dielectric constant for use in microelectronics. |
| Hydrophobic/Oleophobic Coatings | Fluorophenyl Group | Water and oil repellency for self-cleaning and anti-fouling surfaces. |
| Gas Separation Membranes | Fluorinated Chiral Side Chains | Selective gas permeability for industrial gas separation processes. |
Future Perspectives and Emerging Trends in 1r 1 2 Fluorophenyl Prop 2 Enylamine Research
Integration with Artificial Intelligence and Machine Learning in Synthesis Design
The design and planning of synthetic routes for complex chiral molecules are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). engineering.org.cnnih.govresearchgate.net These computational tools offer the potential to accelerate the discovery of novel and more efficient synthetic pathways for compounds such as (1R)-1-(2-Fluorophenyl)prop-2-enylamine.
Beyond just planning the route, ML is being applied to optimize reaction conditions and predict the success of a given transformation. acs.org Machine learning algorithms can also guide the design of chiral ligands and catalysts. chemistryworld.com For instance, neural networks trained on even small datasets can accurately predict the enantioselectivity of asymmetric catalytic reactions, which is crucial for producing the desired (R)-enantiomer of 1-(2-Fluorophenyl)prop-2-enylamine. chemistryworld.com Similarly, ML can guide the engineering of enzymes, such as transaminases, by predicting how specific mutations will affect catalytic activity and stereoselectivity, thereby accelerating the development of bespoke biocatalysts for chiral amine synthesis. nih.govresearchgate.net
Table 1: Applications of AI/ML in Synthesis Design
| Application Area | Description | Potential Impact on this compound |
|---|---|---|
| Retrosynthesis Prediction | AI algorithms analyze a target molecule and propose a sequence of reactions to synthesize it from available starting materials. engineering.org.cnmit.edu | Faster identification of novel, efficient, and cost-effective synthetic routes. |
| Reaction Outcome Prediction | ML models predict the products and yields of a chemical reaction given the reactants and conditions. acs.org | Improved validation of proposed synthetic steps, reducing failed experiments. |
| Catalyst/Ligand Design | Neural networks and other ML models predict the performance (e.g., enantioselectivity) of catalysts for asymmetric synthesis. chemistryworld.com | Design of highly selective catalysts for the asymmetric synthesis of the target amine. |
| Biocatalyst Engineering | ML guides the modification of enzyme sequences to improve activity, stability, and selectivity for specific substrates. researchgate.net | Development of optimized enzymes for the biocatalytic production of the compound. |
Advancements in Spectroscopic Characterization Techniques
The accurate characterization and determination of enantiomeric purity are critical for chiral compounds. Ongoing advancements in spectroscopic techniques are providing more powerful and sensitive tools for the analysis of molecules like this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of structural elucidation. For fluorinated compounds, ¹⁹F NMR is particularly valuable. Recent research has focused on developing novel ¹⁹F-labeled molecular probes that can effectively recognize and distinguish between enantiomers of chiral amines, even those with significant steric hindrance. acs.org This is achieved by creating chiral derivatizing agents that, upon reaction with the amine enantiomers, produce diastereomers with distinct ¹⁹F NMR chemical shifts, allowing for precise determination of enantiomeric excess. nih.gov
Vibrational optical activity (VOA) techniques, such as Raman optical activity (ROA) and vibrational circular dichroism (VCD), are emerging as powerful methods for determining the absolute configuration of chiral molecules in solution. rsc.orgrsc.org ROA, in particular, combines the structural sensitivity of Raman spectroscopy with the stereochemical information from optical activity. rsc.org Recent developments in instrumentation have made ROA more accessible and sensitive, allowing for the characterization of complex biomolecules and smaller chiral compounds. rsc.org Low-frequency Raman spectroscopy has also been shown to effectively differentiate between racemic and enantiopure crystals, offering a rapid method for solid-state chiral analysis. proquest.com
Electronic circular dichroism (ECD), especially when coupled with synchrotron radiation (SRECD), provides highly sensitive chiroptical signatures. nih.gov By comparing experimental SRECD spectra with those generated by computational methods like time-dependent density functional theory (TDDFT), researchers can confidently assign the absolute configuration of small chiral molecules. nih.gov
Table 2: Advanced Spectroscopic Techniques for Chiral Amine Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| ¹⁹F NMR with Chiral Probes | Derivatization of enantiomers with a chiral, fluorine-containing agent creates diastereomers with distinct ¹⁹F NMR signals. acs.org | Precise and rapid determination of enantiomeric purity, leveraging the fluorine atom in the molecule. |
| Raman Optical Activity (ROA) | Measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. rsc.orgrsc.org | Unambiguous determination of the absolute configuration in solution without the need for crystallization. |
| Low-Frequency Raman | Analyzes low-frequency vibrational modes that are sensitive to the crystal packing and hydrogen-bond networks, which differ between racemic and enantiopure forms. proquest.com | Rapid, solid-state differentiation of the enantiopure compound from its racemic mixture. |
| Synchrotron Radiation ECD (SRECD) | Measures the differential absorption of left and right circularly polarized UV light, with enhanced intensity from a synchrotron source. nih.gov | Highly sensitive confirmation of absolute configuration and chiral purity, correlated with theoretical calculations. |
Exploration of Novel Biocatalytic Systems
Biocatalysis is at the forefront of green and efficient synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. manchester.ac.uknih.gov Future research on this compound will undoubtedly leverage the discovery and engineering of novel enzyme systems.
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for converting prochiral ketones into chiral amines. frontiersin.orgmdpi.com A key area of research is enzyme engineering to improve stability, substrate scope, and activity. researchgate.net For instance, directed evolution and rational design have been used to create TA variants with high activity and selectivity for specific, often non-natural, substrates like the precursor ketone for this compound. researchgate.netacs.org The incorporation of non-canonical amino acids (ncAAs) into the enzyme structure is an emerging strategy to enhance functionality, such as improving thermostability or creating novel active site geometries. researchgate.netnih.gov Engineering TAs to accept fluorinated substrates is a particularly relevant trend. frontiersin.org
Table 3: Emerging Biocatalytic Systems for Chiral Amine Synthesis
| Enzyme/System | Reaction Catalyzed | Relevance to this compound Synthesis |
|---|---|---|
| Engineered ω-Transaminases (ω-TAs) | Asymmetric amination of a prochiral ketone to a chiral amine. mdpi.com | Highly enantioselective synthesis from 2-fluoro-1-(prop-2-en-1-yl)ethan-1-one. Engineering can enhance activity for this specific fluorinated substrate. frontiersin.org |
| Imine Reductases (IREDs) | Asymmetric reduction of a pre-formed imine to a chiral amine. manchester.ac.uk | Alternative asymmetric route, potentially offering different selectivity or overcoming limitations of TAs. |
| Monoamine Oxidases (MAOs) | Kinetic resolution of a racemic amine by selectively oxidizing one enantiomer to the corresponding imine. researchgate.net | Potential route for resolving a racemic mixture of 1-(2-Fluorophenyl)prop-2-enylamine. |
| Multi-Enzyme Cascades | Multiple sequential enzymatic reactions in a single pot. acs.orguniovi.es | Increased process efficiency, e.g., by combining an alcohol oxidation with a subsequent amination step. |
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Use
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, aiming to reduce waste, minimize energy consumption, and use safer materials. mdpi.com The synthesis of this compound is an ideal candidate for the application of these sustainable approaches.
Biocatalysis, as discussed previously, is a cornerstone of green chemistry, utilizing enzymes that operate in aqueous media under mild conditions, thus avoiding harsh reagents and organic solvents. uniovi.es The development of robust, immobilized enzymes further enhances sustainability by allowing for easy catalyst recovery and reuse over multiple reaction cycles. nih.gov
One-pot and multicomponent reactions are another key green strategy. researchgate.netnih.gov These approaches improve process efficiency by reducing the number of intermediate purification and isolation steps, which in turn saves solvents, energy, and time. nih.gov A green synthesis for the target amine could involve a one-pot chemoenzymatic process, for example, combining a chemical oxidation with a biocatalytic amination. uniovi.es
The choice of solvents and reagents is also critical. A major trend is the move away from toxic organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents. mdpi.com For fluorination steps, which can often involve hazardous reagents, greener methods are being developed. This includes selective direct fluorination using less hazardous sources or catalytic methods that improve atom economy. rsc.org The development of synthetic routes using renewable feedstocks is another long-term goal for the chemical industry. nih.gov For a molecule like this compound, this could involve sourcing starting materials from bio-based precursors. The synthesis of fluorinated polyamides and polyimides using bio-based monomers and sustainable processes like hydrothermal synthesis highlights this trend. mdpi.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
